N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide is a complex organic compound with significant implications in medicinal chemistry. This compound is primarily studied for its potential as a selective inhibitor of serine/threonine kinase 17A, which is involved in various pathophysiological processes including tumorigenesis in cancers like glioblastoma multiforme .
The synthesis of N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide typically involves multi-step organic reactions. These may include:
N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide undergoes several chemical reactions typical for macrocyclic compounds:
These reactions are influenced by the steric hindrance provided by the tert-butyl group and the electronic properties imparted by the nitrogen and oxygen atoms in the structure .
The mechanism of action for N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide involves selective inhibition of serine/threonine kinase 17A (DRAK1). This inhibition affects downstream signaling pathways associated with cell proliferation and apoptosis.
Studies indicate that this compound exhibits high potency (KD = 21 nM) against DRAK1 and shows selectivity over other kinases within kinome-wide screens . The binding interactions involve hydrogen bonding and hydrophobic interactions facilitated by its macrocyclic structure.
The compound is expected to be solid at room temperature with a melting point that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data suggests it possesses favorable pharmacokinetic properties for further development in therapeutic applications .
N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide is primarily researched for its potential applications in cancer therapy due to its selective inhibition of DRAK1. Its role in modulating kinase activity makes it a valuable candidate for drug development targeting specific signaling pathways implicated in tumorigenesis.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: